molecular formula C7H8BrNO B2527892 (4-Bromo-3-methylpyridin-2-YL)methanol CAS No. 1260666-86-1

(4-Bromo-3-methylpyridin-2-YL)methanol

Cat. No. B2527892
CAS RN: 1260666-86-1
M. Wt: 202.051
InChI Key: ZKKRJUOSVKZULD-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is usually available in solid form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methylpyridin-2-YL)methanol” is 1S/C7H8BrNO/c1-5-2-6 (8)3-7 (4-10)9-5/h2-3,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Bromo-3-methylpyridin-2-YL)methanol” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 202.05 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-bromo-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRJUOSVKZULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylpyridin-2-YL)methanol

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate (which may be prepared as described in Description 5) (18120 mg, 69.13 mmol) in DCM (100 mL) was added trifluoroacetic anhydride (23.89 mL, 171.9 mmol) dropwise and the reaction was stirred at room temperature for 8 hours, then additional trifluoroacetic anhydride (23.89 mL, 171.9 mmol) was introduced. After 1 day, the reaction mixture was concentrated in vacuo to remove excess TFAA & DCM. The residue was then diluted with MeOH (200 mL) and a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution [exotherms]. The resultant suspension was stirred for 3 hours and then concentrated in vacuo. The residue was then partitioned between DCM (200 mL) and water (200 mL). The organics were separated and dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in DCM (100 mL) and trifluoroacetic anhydride (23.89 mL, 171.9 mmol) was added dropwise and the reaction was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo, and the residue, diluted with MeOH (200 mL) and a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution, and the resulting suspension was stirred for 3 hours. The reaction mixture was then concentrated in vacuo, and the residue was partitioned between DCM (200 mL) and water (200 mL). The organics were separated and dried over MgSO4, filtered and concentrated in vacuo. The residue was purified over silica (100 g SNAP), using the Isolera instrument, eluting with EtOAc: isohexane 0%-50%. Fractions containing desired product were combined and concentrated in vacuo to give (4-bromo-3-methyl-2-pyridyl)methanol (D6) (7055 mg, 34.917 mmol, 50.5% yield) as a yellow solid;
Name
4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate
Quantity
18120 mg
Type
reactant
Reaction Step One
Quantity
23.89 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.89 mL
Type
reactant
Reaction Step Two
Quantity
23.89 mL
Type
reactant
Reaction Step Three

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